molecular formula C10H15N3O2 B12974047 Ethyl (3-amino-5-methylpyridin-2-yl)glycinate

Ethyl (3-amino-5-methylpyridin-2-yl)glycinate

Cat. No.: B12974047
M. Wt: 209.24 g/mol
InChI Key: HKLXUMHCNXUHLC-UHFFFAOYSA-N
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Description

Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, a methyl group, and an ethyl glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methylpyridine and ethyl glycinate.

    Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of the pyridine and the carboxyl group of the ethyl glycinate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow chemistry may be employed to enhance the efficiency and yield of the synthesis.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-5-methylpyridin-2-yl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated pyridine derivatives.

Scientific Research Applications

Ethyl (3-amino-5-methylpyridin-2-yl)glycinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is used in chemical biology research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3,5-dibromopyrazin-2-yl)glycinate: Similar structure but with bromine substituents.

    Ethyl (3-amino-4-methylpyridin-2-yl)glycinate: Similar structure with a different position of the methyl group.

    Ethyl (3-amino-5-chloropyridin-2-yl)glycinate: Similar structure with a chlorine substituent.

Uniqueness

Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the amino and methyl groups at specific positions provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-[(3-amino-5-methylpyridin-2-yl)amino]acetate

InChI

InChI=1S/C10H15N3O2/c1-3-15-9(14)6-13-10-8(11)4-7(2)5-12-10/h4-5H,3,6,11H2,1-2H3,(H,12,13)

InChI Key

HKLXUMHCNXUHLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=N1)C)N

Origin of Product

United States

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